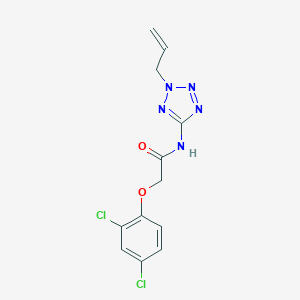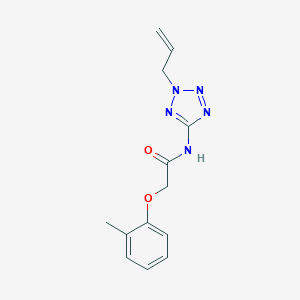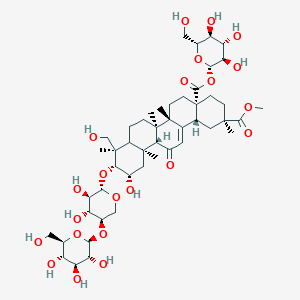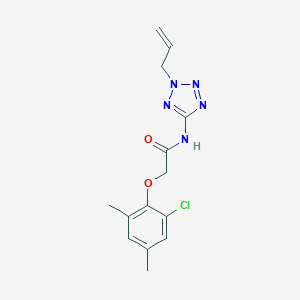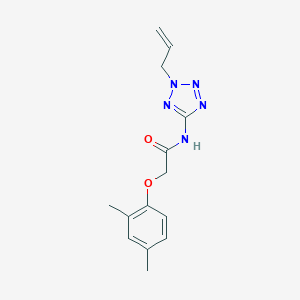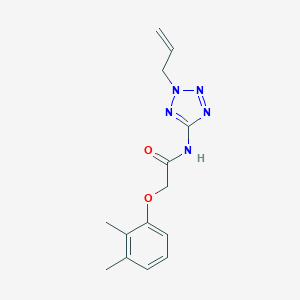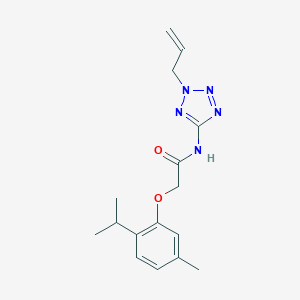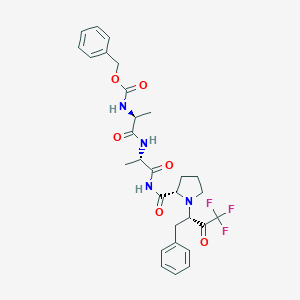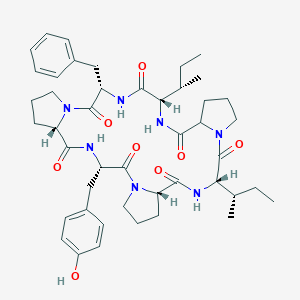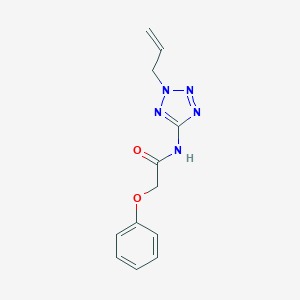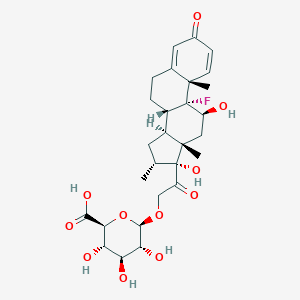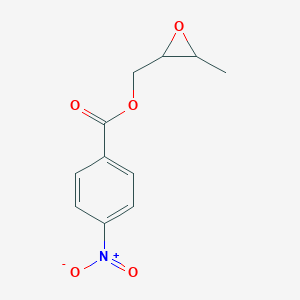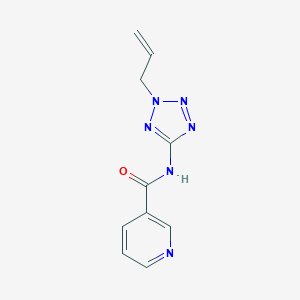
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, also known as ATN-161, is a peptide that has been studied extensively for its potential therapeutic applications. It was first synthesized in 2000 by researchers at the University of Illinois, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide works by binding to the α5β1 integrin receptor, which is found on the surface of many different types of cells. By blocking this receptor, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide prevents cells from adhering to the extracellular matrix, which is necessary for cell migration and invasion. This makes N-(2-allyl-2H-tetraazol-5-yl)nicotinamide a promising candidate for cancer treatment, as it could potentially prevent the spread of cancer cells throughout the body.
Biochemische Und Physiologische Effekte
Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)nicotinamide has a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell adhesion, migration, and invasion in vitro, and it has also been shown to reduce tumor growth and metastasis in animal models. Additionally, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide has been shown to promote wound healing and tissue repair in several different contexts.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-allyl-2H-tetraazol-5-yl)nicotinamide in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, so there is a wealth of information available on its properties and potential applications. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)nicotinamide is that it can be difficult to work with in certain contexts, as it is prone to aggregation and precipitation.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)nicotinamide. One area of interest is its potential use in cancer treatment, either alone or in combination with other therapies. Additionally, researchers are exploring the use of N-(2-allyl-2H-tetraazol-5-yl)nicotinamide in tissue engineering and regenerative medicine, as it has been shown to promote wound healing and tissue repair. Finally, there is ongoing research into the mechanisms of action of N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, as well as the development of new derivatives and analogs with improved properties and efficacy.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, or N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, is a promising peptide with a range of potential therapeutic applications. It has been extensively studied for its ability to block the α5β1 integrin receptor and prevent cell adhesion, migration, and invasion. While there are some limitations to working with N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, its ease of synthesis and wealth of available information make it a valuable tool for scientific research. With ongoing research into its mechanisms of action and potential applications, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide is likely to continue to be an important area of study in the years to come.
Synthesemethoden
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)nicotinamide involves several steps, starting with the preparation of the tetrazole ring and the nicotinamide moiety. These two components are then combined using a coupling reagent to form the final product. The process is relatively straightforward and can be carried out in a laboratory setting using standard techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide has been studied extensively for its potential therapeutic applications in a variety of fields, including cancer treatment, wound healing, and tissue repair. It works by blocking the interaction between integrin α5β1 and the extracellular matrix, which is essential for cell adhesion and migration.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide |
|---|---|
Molekularformel |
C10H10N6O |
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
N-(2-prop-2-enyltetrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N6O/c1-2-6-16-14-10(13-15-16)12-9(17)8-4-3-5-11-7-8/h2-5,7H,1,6H2,(H,12,14,17) |
InChI-Schlüssel |
IJFXKVCDJGAIHC-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)

